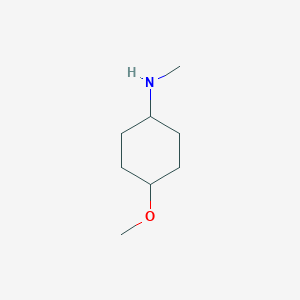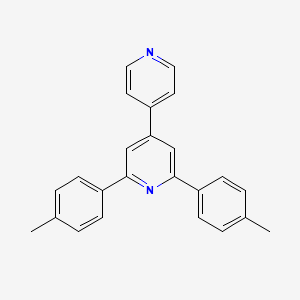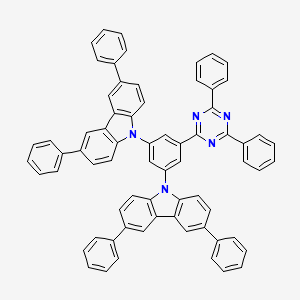
(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as DMPM, is a synthetic compound that belongs to the class of chalcones. Chalcones are a group of natural and synthetic compounds that have been extensively studied for their biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Mécanisme D'action
(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one exerts its anticancer activity by targeting multiple signaling pathways involved in cancer development and progression. It inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that promotes cell survival and proliferation. This compound also inhibits the activation of Akt/mTOR pathway, which is involved in cell growth and survival. Furthermore, this compound induces the expression of p53, a tumor suppressor protein that regulates cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to modulate the expression of various proteins involved in cell signaling, including cyclin-dependent kinases, cyclins, and caspases. It also increases the levels of reactive oxygen species (ROS), which play a role in inducing apoptosis in cancer cells. This compound has been reported to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has several advantages as a research tool. It is easy to synthesize and purify, and its structure can be easily modified to improve its potency and selectivity. However, this compound has some limitations as well. Its solubility in water is low, which makes it difficult to use in aqueous solutions. Furthermore, its stability under physiological conditions needs to be evaluated before its use in vivo.
Orientations Futures
The potential of (2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one as an anticancer agent warrants further investigation. Future studies should focus on evaluating its efficacy in animal models of cancer and its pharmacokinetics and pharmacodynamics. The development of novel analogs of this compound with improved potency and selectivity is also an area of interest. Additionally, the use of this compound in combination with other anticancer agents should be explored to enhance its therapeutic efficacy.
Applications De Recherche Scientifique
(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by activating the mitochondrial pathway. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-16-7-5-4-6-14(16)15(19)10-8-13-9-11-17(21-2)18(12-13)22-3/h4-12H,1-3H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJZNMPYPQJWRW-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine](/img/structure/B3107635.png)



![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)
![Butyl[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3107674.png)


![N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3107687.png)

![7-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3107699.png)


